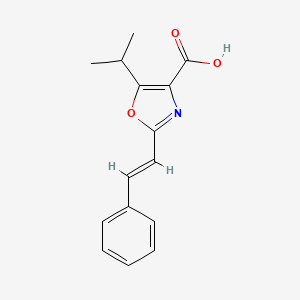

5-Isopropyl-2-styryloxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C15H15NO3/c1-10(2)14-13(15(17)18)16-12(19-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18)/b9-8+ |

InChI Key |

MYFKNRDDYPVGFB-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-styryloxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, Mitsunobu reagent, Martin sulfurane, and diethylaminosulfur trifluoride (DAST) for the cyclization process . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-styryloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aromatic ring, often facilitated by catalysts like copper(I) or ruthenium(II).

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.

Reduction: Lithium aluminum hydride.

Substitution: Copper(I) or ruthenium(II) catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

5-Isopropyl-2-styryloxazole-4-carboxylic acid, with the chemical formula , features a unique structure that contributes to its biological activity. The presence of the oxazole ring and the carboxylic acid functional group enhances its reactivity and interaction with biological systems .

Anticancer Activity

Research has indicated that compounds containing oxazole moieties, including this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazoles can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:

A study investigating the antiproliferative effects of several oxazole derivatives found that compounds similar to this compound demonstrated IC50 values indicating potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Data Table: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Agricultural Applications

The compound is being explored for its potential as a crop protection agent. Its ability to inhibit specific enzymes or pathways in pests can lead to effective pest management solutions without the environmental impact associated with traditional pesticides.

Case Study:

Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while maintaining crop health, highlighting its dual role in pest management and crop yield enhancement .

Material Science Applications

In addition to biological applications, this compound is being investigated for use in materials science. Its unique chemical structure allows it to serve as a building block for synthesizing advanced materials such as polymers and coatings.

Data Table: Material Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 250 °C |

| Tensile Strength | 50 MPa |

| Water Absorption | 3% |

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

- Oxazole vs. Thiazolidine/Thiazole: The oxazole ring in the target compound differs from the thiazolidine (saturated sulfur-containing heterocycle) in (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid . Thiazolidines often exhibit enhanced conformational flexibility and sulfur’s polarizability, which can influence binding to biological targets.

Substituent Effects

- Carboxylic Acid Group :

- All compared compounds (e.g., ) feature carboxylic acid groups, which enhance hydrophilicity and enable hydrogen bonding. For example, the crystal structure of (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid shows O–H···O hydrogen bonds forming chain-like networks . Similar interactions likely stabilize 5-isopropyl-2-styryloxazole-4-carboxylic acid in the solid state.

- Styryl vs. Phenyl/Chloro Substituents: The styryl group’s extended conjugation may increase lipophilicity compared to simpler phenyl () or chloro () substituents. This could improve membrane permeability in drug design but reduce aqueous solubility.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : The target compound’s styryl and isopropyl groups may disrupt close packing, unlike the hydrogen-bonded chains observed in ’s furo-isoindole derivative .

- Reactivity : The styryl group’s vinyl linkage could undergo electrophilic addition or oxidation, contrasting with the stability of chloro or methyl substituents in ’s pyrimidine derivative .

Biological Activity

5-Isopropyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H15N2O3

- Molecular Weight : Approximately 255.29 g/mol

- Functional Groups : Contains an isopropyl group, a styryl moiety, and a carboxylic acid functional group attached to an oxazole ring.

This unique combination of functional groups may contribute to its biological activity, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of isopropyl derivatives with styryl oxazoles.

- Oxidation and Reduction : Transformations that yield the desired carboxylic acid form from precursor compounds.

These methods highlight the compound's accessibility for research purposes and potential applications in organic synthesis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro tests against A549 human lung adenocarcinoma cells revealed variable cytotoxic effects depending on structural modifications. The compound demonstrated:

- Weak Anticancer Activity : Initial tests showed post-treatment viability rates of 78–86% at a concentration of 100 µM.

- Structure-Dependent Effects : Variations in substituents influenced the extent of cytotoxicity, with certain modifications leading to reduced cell viability (e.g., down to 61% with specific substitutions).

These findings suggest that further exploration of structural analogs could enhance its anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It was screened against multidrug-resistant strains, including Staphylococcus aureus. Key observations include:

- Selective Antimicrobial Activity : The compound exhibited activity against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.

- Comparative Efficacy : When compared to existing antibiotics, it demonstrated unique mechanisms that may circumvent common resistance pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound. Below is a summary table comparing its activity with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Effective against MRSA | Oxazole ring enhances reactivity |

| Compound A (similar structure) | High | Limited | Lacks carboxylic acid |

| Compound B (related oxazole) | Low | High against Gram-negative bacteria | Different substituents |

This comparative analysis illustrates the unique position of this compound within a broader context of research on heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isopropyl-2-styryloxazole-4-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors under reflux in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and molar ratios (1.0–1.1 equiv of reactants) are critical for yield optimization. Recrystallization in acetic acid is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the stereochemistry and confirm the oxazole-styryl backbone using single-crystal diffraction (e.g., Acta Crystallographica protocols) .

- NMR/FTIR : Analyze proton environments (e.g., styryl vinyl protons at δ 6.5–7.5 ppm) and carboxylate C=O stretching (~1700 cm⁻¹) .

- HPLC-MS : Monitor purity and molecular ion peaks ([M+H]⁺) .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use inert gas (N₂/Ar) to prevent oxidation, avoid static discharge, and employ explosion-proof equipment due to thermal instability .

- Storage : Keep in airtight containers at 0–6°C, away from moisture and light. Stability studies indicate decomposition risks above 25°C .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity (e.g., antimicrobial or antitumor properties)?

- Methodological Answer : Introduce substituents at the styryl or isopropyl positions via:

- Mannich reactions : Attach aminoalkyl groups to the oxazole ring.

- Click chemistry : Modify the styryl group with triazoles for improved solubility .

- Validate bioactivity using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer :

- Dynamic NMR : Assess rotational barriers of the styryl group to explain split peaks.

- DFT calculations : Model electronic environments to predict coupling constants .

- Variable-temperature studies : Confirm conformational changes affecting spectra .

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

- Methodological Answer :

- Lyophilization : Convert to a stable lyophilized powder for aqueous work.

- Antioxidants : Add 0.1% BHT to solutions to prevent radical-mediated degradation .

- Stability assays : Use accelerated aging (40°C/75% RH for 4 weeks) to predict shelf-life .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity with inhibitory activity .

- MD simulations : Analyze conformational flexibility in lipid bilayers for membrane-targeting studies .

Q. What analytical methods address purity discrepancies in synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.